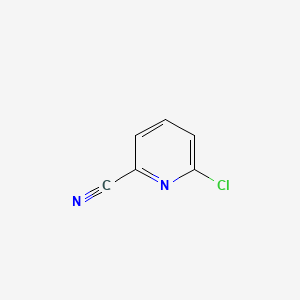

6-Chloropyridine-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZHSVWXFKKCNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186897 | |

| Record name | 6-Chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33252-29-8 | |

| Record name | 6-Chloro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33252-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloropyridine-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033252298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLOROPYRIDINE-2-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS4YVY14OF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Chloropyridine-2-carbonitrile chemical properties and structure

An In-depth Technical Guide to 6-Chloropyridine-2-carbonitrile: Properties, Reactivity, and Applications

Abstract

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern chemistry. It details the compound's chemical and physical properties, molecular structure, and spectroscopic characteristics. The document explores its chemical reactivity, focusing on the strategic importance of the chlorine and nitrile functional groups. Key synthetic transformations, such as nucleophilic aromatic substitution and nitrile group manipulations, are discussed with mechanistic insights. Furthermore, this guide highlights its critical role in drug discovery and materials science, particularly in the synthesis of kinase inhibitors. Safety protocols, handling procedures, and experimental methodologies are also provided for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 2-Chloro-6-cyanopyridine or 6-Chloropicolinonitrile, is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1] The pyridine scaffold is a "privileged structure" in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[2] The specific arrangement of a chloro substituent and a nitrile group on the pyridine ring in this compound imparts unique reactivity, making it a valuable precursor for creating complex molecular architectures.

The chlorine atom at the C6 position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, a reactivity pattern enhanced by its position ortho to the ring's nitrogen atom.[3][4] Simultaneously, the nitrile group at the C2 position acts as a powerful electron-withdrawing group that further activates the ring for substitution, and it can be readily transformed into other functional groups such as amines, amides, or carboxylic acids. This dual functionality makes this compound a strategic starting material in the synthesis of pharmaceutical agents, particularly kinase inhibitors for targeted cancer therapy, and other functional materials.[5][6]

This document serves as a technical guide for professionals in the chemical and pharmaceutical sciences, offering in-depth information on the compound's structure, properties, synthesis, reactivity, and applications, grounded in authoritative scientific data.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Chloro-6-cyanopyridine, 6-Chloropicolinonitrile | [1][7] |

| CAS Number | 33252-29-8 | [1][7][8] |

| Molecular Formula | C₆H₃ClN₂ | [1][7][8] |

| Molecular Weight | 138.55 g/mol | [1][8] |

| Appearance | White to off-white solid/powder | [9] |

| Melting Point | Data not consistently available; related isomers have varied MPs. | |

| Solubility | Low solubility in water; soluble in common organic solvents. | [9][10] |

| SMILES | n1c(Cl)cccc1C#N | [7] |

| InChIKey | PGZHSVWXFKKCNR-UHFFFAOYSA-N | [1][8] |

Molecular Structure and Crystallography

The structure of this compound consists of a pyridine ring substituted at the 2- and 6-positions. The nitrile group (-C≡N) is a linear, sp-hybridized moiety, while the chloro group is an electronegative halogen.

Caption: Molecular structure of this compound.

Crystal structure analysis reveals detailed information about its solid-state conformation.[1] The compound crystallizes in the P 1 21/n 1 space group.[1] Its crystal packing is characterized by intermolecular interactions, including offset face-to-face π-stacking and C—H···N interactions involving both the nitrile and pyridine nitrogen atoms.[1][11]

Crystal Data Summary:

-

Space Group: P 1 21/n 1[1]

-

Cell Dimensions:

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various routes, often starting from pyridine or substituted pyridine precursors. One common strategy involves the chlorination of a corresponding pyridine N-oxide or hydroxypyridine, followed by cyanation.[12][13] The chlorination of 2-chloropyridine can also be used to produce 2,6-dichloropyridine, a related compound.[14]

Example Synthetic Protocol: From a Pyridine N-oxide Precursor

This protocol is a generalized procedure based on established methodologies for the synthesis of cyanopyridines from N-oxides.[12]

Objective: To synthesize this compound from a suitable N-oxide precursor.

Materials:

-

A suitable 6-chloropyridine-N-oxide derivative

-

Trimethylsilyl cyanide (TMSCN)

-

N,N-Dimethylcarbamoyl chloride or similar activating agent

-

Anhydrous acetonitrile (MeCN) or other aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the 6-chloropyridine-N-oxide precursor and the activating agent (e.g., N,N-dimethylcarbamoyl chloride) in anhydrous acetonitrile.[12]

-

Addition of Cyanating Agent: Cool the mixture in an ice bath. Slowly add trimethylsilyl cyanide dropwise to the stirred solution via the dropping funnel over 30-45 minutes.[12]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).[12]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[12] Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Isolation: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure this compound.[12]

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The chlorine atom at the C6 position is highly susceptible to displacement by nucleophiles. This reactivity is driven by two main factors:

-

Activation by the Ring Nitrogen: The chlorine is ortho to the electronegative ring nitrogen, which stabilizes the negative charge in the intermediate Meisenheimer complex through induction.[3]

-

Activation by the Nitrile Group: The potent electron-withdrawing nitrile group at the C2 position further delocalizes the negative charge of the intermediate via resonance, significantly lowering the activation energy for the substitution reaction.[3]

Common nucleophiles include amines, alcohols, thiols, and carbanions, providing a gateway to a wide array of 6-substituted-2-cyanopyridines. This reaction is a cornerstone for building molecular diversity in drug discovery programs.[5]

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other groups:

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (via an intermediate amide).

-

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (aminomethyl group).

-

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused heterocyclic systems, a common strategy in medicinal chemistry.[2]

These transformations, often performed after SNAr, allow for the creation of complex, multi-functionalized pyridine derivatives.

Applications in Research and Drug Development

This compound is a highly valued building block in the pharmaceutical industry. Its structure is a key component in the synthesis of targeted therapeutics.

-

Kinase Inhibitors: Pyrido[2,3-d]pyrimidines, which can be synthesized from this compound, are privileged scaffolds for developing potent kinase inhibitors.[5] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is implicated in diseases like cancer and inflammation.[5]

-

KRASG12C Inhibitors: Recently, derivatives of 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile have been developed as covalent inhibitors for the KRASG12C mutant protein, a key therapeutic target in non-small-cell lung cancer.[6]

-

General Medicinal Chemistry: The ability to easily modify both the 2- and 6-positions allows for the rapid generation of chemical libraries to screen for biological activity against various targets.[4]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Classifications: It is classified as harmful if swallowed, in contact with skin, or if inhaled.[15][16] It causes serious eye damage and skin irritation, and may cause respiratory irritation.[15][16]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and eye/face protection (goggles and/or face shield).[15][16][17] Work should be conducted in a well-ventilated area or under a chemical fume hood.[16]

-

Handling: Avoid all personal contact, including inhalation of dust.[15] Do not eat, drink, or smoke when using this product.[15][16] Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] Keep away from incompatible materials such as strong oxidizing agents.[9]

-

Spills and First Aid: In case of a spill, avoid generating dust, remove ignition sources, and clean up using appropriate procedures.[15] If contact occurs, seek immediate medical attention. For skin contact, wash off immediately with plenty of water.[10] For eye contact, rinse cautiously with water for several minutes.[16] If inhaled, move to fresh air.[10]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is rooted in the tailored reactivity of its chloro and nitrile substituents. Its utility as a scaffold in the synthesis of complex heterocyclic systems, particularly for drug discovery, is well-established. The ability to perform selective nucleophilic aromatic substitutions and subsequent nitrile group transformations provides a robust platform for developing novel kinase inhibitors and other targeted therapeutics. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

- Apollo Scientific. (2022, September 16).

- Drugfuture. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- GSRS. (n.d.). This compound.

- Methylamine Supplier. (n.d.). 6-Chloromethyl-Pyridine-2-Carbonitrile.

- Thermo Fisher Scientific. (2010, October 11).

- AK Scientific, Inc. (n.d.).

- Sigma-Aldrich. (2024, September 8).

- Sigma-Aldrich. (n.d.). 6-Chloro-3-pyridinecarbonitrile 97.

- ResearchGate. (n.d.). A view of this compound, (II)

- Fisher Scientific. (2024, January 22).

- Benchchem. (n.d.).

- ChemicalBook. (n.d.). 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis.

- Benchchem. (n.d.). 3,5,6-Trichloropyridine-2-carbonitrile.

- Chempanda. (n.d.).

- Benchchem. (2025, December). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine for Drug Development Professionals.

- Google Patents. (n.d.). US5112982A - Process for preparing 2,6-dichloropyridine.

- MDPI. (n.d.).

- PubMed. (n.d.).

Sources

- 1. This compound | C6H3ClN2 | CID 118424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

- 3. 3,5,6-Trichloropyridine-2-carbonitrile|CAS 38178-74-4 [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6‑carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [drugfuture.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. 6-Chloromethyl-Pyridine-2-Carbonitrile | Properties, Uses, Safety & Supplier China | Quality Chemical Manufacturer [nj-finechem.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 13. chempanda.com [chempanda.com]

- 14. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. aksci.com [aksci.com]

- 17. fishersci.fi [fishersci.fi]

A Comprehensive Spectroscopic Guide to 6-Chloropyridine-2-carbonitrile

Introduction

6-Chloropyridine-2-carbonitrile is a pivotal heterocyclic building block in modern chemistry, finding extensive application in the synthesis of pharmaceutical and agrochemical compounds.[1][2] Its disubstituted pyridine ring, featuring both an electron-withdrawing nitrile group and a halogen, provides a versatile scaffold for developing complex molecular architectures. The precise confirmation of its structure and purity is paramount for ensuring the reliability and reproducibility of synthetic outcomes.

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. As a self-validating system, the combination of these techniques offers unambiguous structural confirmation. This document is intended for researchers, scientists, and drug development professionals who rely on rigorous analytical data for their work.

Molecular Structure and Properties

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. This compound (C₆H₃ClN₂) has a molecular weight of approximately 138.55 g/mol .[1][3] The pyridine ring contains three aromatic protons, a chloro substituent at position 6, and a nitrile substituent at position 2.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms N1 [label="N1", pos="0,1!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C2 [label="C2", pos="1.2,0.6!", fontcolor="#202124"]; C3 [label="C3", pos="1.2,-0.6!", fontcolor="#202124"]; C4 [label="C4", pos="0,-1.2!", fontcolor="#202124"]; C5 [label="C5", pos="-1.2,-0.6!", fontcolor="#202124"]; C6 [label="C6", pos="-1.2,0.6!", fontcolor="#202124"];

// Substituents CN_C [label="C7", pos="2.3,1.1!", fontcolor="#202124"]; CN_N [label="N2", pos="3.2,1.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; Cl [label="Cl", pos="-2.4,1.1!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#34A853"];

// Protons H3 [label="H3", pos="2.1,-1.1!", fontcolor="#5F6368"]; H4 [label="H4", pos="0,-2.1!", fontcolor="#5F6368"]; H5 [label="H5", pos="-2.1,-1.1!", fontcolor="#5F6368"];

// Define edges for bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- N1 [len=1.5];

// Substituent bonds C2 -- CN_C [len=1.5]; CN_C -- CN_N [style=bold, len=1.5, label=" ≡"]; C6 -- Cl [len=1.5];

// Proton bonds C3 -- H3 [len=1.2, style=dashed]; C4 -- H4 [len=1.2, style=dashed]; C5 -- H5 [len=1.2, style=dashed]; } Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide distinct and diagnostic information.

¹H NMR Spectroscopy

Theoretical Analysis: The molecular structure features three aromatic protons in different chemical environments, which should give rise to three distinct signals.

-

H4: This proton is situated between two other protons (H3 and H5). It is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both neighbors.

-

H3 and H5: These protons are adjacent to only one other proton (H4) and are therefore expected to appear as doublets. The relative positions of the electron-withdrawing nitrile and chloro groups will influence their chemical shifts.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H4 | ~7.9 - 8.1 | t (or dd) | J(H4-H5) ≈ 8.0, J(H4-H3) ≈ 8.0 |

| H3 | ~7.8 - 7.9 | d | J(H3-H4) ≈ 8.0 |

| H5 | ~7.6 - 7.7 | d | J(H5-H4) ≈ 8.0 |

Note: Predicted values are based on general principles and data for similar compounds like 2-chloropyridine and 2-cyanopyridine.[4][5]

Interpretation: The downfield shifts (7.6-8.1 ppm) are characteristic of protons on an electron-deficient pyridine ring. The splitting pattern—one triplet (or dd) and two doublets—is a definitive fingerprint for the 3, 4, and 5-protons on the ring, confirming the substitution pattern.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6] Ensure the sample is fully dissolved.

-

Instrumentation: Use a Fourier-transform NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 8-16) should be co-added to achieve an adequate signal-to-noise ratio.

-

Set the spectral width to cover the range of aromatic protons (e.g., 0-10 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[7]

¹³C NMR Spectroscopy

Theoretical Analysis: The molecule has six carbon atoms, all in unique chemical environments, plus the nitrile carbon. This should result in six distinct signals in the ¹³C NMR spectrum.

-

Aromatic Carbons (C2-C6): These will appear in the typical aromatic region (120-150 ppm). The carbons directly attached to the electronegative nitrogen (C2, C6) and chlorine (C6) will be significantly shifted.[8]

-

Nitrile Carbon (C7): The carbon of the nitrile group typically appears in a distinct region around 115-120 ppm.[9]

Experimental Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C6 (C-Cl) | ~152 |

| C2 (C-CN) | ~145 |

| C4 | ~140 |

| C5 | ~130 |

| C3 | ~125 |

| C7 (-C≡N) | ~117 |

Note: Predicted values are based on additive models and data from similar structures like 2-cyanopyridine.[10][11]

Interpretation: The chemical shifts provide a map of the electronic environment of each carbon. The downfield shift of C6 confirms its attachment to both the ring nitrogen and the chlorine atom. The C2 carbon is also shifted downfield due to the nitrogen and the nitrile group. The nitrile carbon signal around 117 ppm is a key diagnostic peak.[12]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. ¹³C NMR is less sensitive, so a slightly more concentrated sample (15-25 mg) may be beneficial.

-

Instrumentation: Use a Fourier-transform NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

-

A larger number of scans (e.g., 128-1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Set the spectral width to cover the full range of organic carbons (e.g., 0-220 ppm).

-

-

Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Theoretical Analysis: The key functional groups in this compound will produce characteristic absorption bands.

-

Nitrile (C≡N): A sharp, strong absorption is expected in the triple bond region.

-

Aromatic Ring (C=C, C=N): Multiple absorptions are expected in the 1400-1600 cm⁻¹ region.

-

Aromatic C-H: Stretching vibrations will appear just above 3000 cm⁻¹.

-

C-Cl: A stretching vibration will appear in the fingerprint region.

Experimental Data:

| Wavenumber (cm⁻¹) | Intensity/Shape | Functional Group Assignment |

| ~2240 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~3100-3000 | Medium, Sharp | Aromatic C-H Stretch |

| ~1580, 1550, 1450 | Medium to Strong | Aromatic C=C and C=N Stretches |

| ~1100-1000 | Medium | C-Cl Stretch |

Note: Values are based on typical ranges for these functional groups.[13][14] A peak around 2240 cm⁻¹ is highly diagnostic for the nitrile group.[15]

Interpretation: The most crucial peak in the IR spectrum is the strong, sharp band around 2240 cm⁻¹, which is definitive evidence for the nitrile functional group. The presence of aromatic C-H stretches above 3000 cm⁻¹ and multiple C=C/C=N bands in the 1450-1600 cm⁻¹ region confirms the pyridine ring.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental formula.

Theoretical Analysis: For this compound, the key feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks:

-

M⁺: The peak corresponding to the molecule containing the ³⁵Cl isotope.

-

[M+2]⁺: The peak corresponding to the molecule containing the ³⁷Cl isotope, which will be approximately two mass units higher and have about one-third the intensity of the M⁺ peak.

Experimental Data:

| m/z Value | Relative Intensity | Assignment |

| 138 | High | Molecular Ion (M⁺) with ³⁵Cl |

| 140 | ~32% of M⁺ | Molecular Ion ([M+2]⁺) with ³⁷Cl |

| 103 | Medium | [M - Cl]⁺, Loss of chlorine |

| 76 | Medium | Fragmentation ion (e.g., [C₅H₂N]⁺) |

Note: Data is consistent with information from the NIST Mass Spectrometry Data Center and PubChem.[1]

Interpretation: The observation of a peak at m/z 138 is consistent with the molecular weight of the compound.[1] The presence of a corresponding peak at m/z 140 with an intensity ratio of approximately 3:1 is the definitive signature of a molecule containing one chlorine atom, thus confirming the elemental composition.

Experimental Protocol: Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Data Acquisition:

-

Inject the sample solution into the GC, where it is vaporized and separated from the solvent and any impurities.

-

The separated compound enters the MS ion source. In EI, high-energy electrons (typically 70 eV) bombard the molecules, causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer (e.g., quadrupole) based on their m/z ratio.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and its isotopic pattern. Compare the fragmentation pattern with known fragmentation pathways to further support the structural assignment.[16]

Integrated Analytical Workflow

No single technique is sufficient for absolute confirmation. The true power of spectroscopic analysis lies in the integration of data from multiple methods. The workflow below illustrates how NMR, IR, and MS are used synergistically to provide a complete and validated structural characterization.

dot digraph "analytical_workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, size="7.6,7.6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Primary Analysis"; style = "rounded"; bgcolor = "#FFFFFF";

}

subgraph "cluster_1" { label = "Data Interpretation"; style = "rounded"; bgcolor = "#FFFFFF";

}

subgraph "cluster_2" { label = "Validation & Confirmation"; style = "rounded"; bgcolor = "#FFFFFF";

}

IR -> IR_Data; MS -> MS_Data; NMR -> NMR_Data;

{IR_Data, MS_Data, NMR_Data} -> Cross_Validation;

Cross_Validation -> Confirmation [label=" Yes"]; Cross_Validation -> Re_evaluate [label=" No"]; } Figure 2: Integrated workflow for the spectroscopic confirmation of the compound.

Conclusion

The structural elucidation of this compound is reliably achieved through a multi-technique spectroscopic approach. Infrared spectroscopy confirms the presence of the critical nitrile and chloro-aromatic functionalities. Mass spectrometry validates the molecular weight and elemental composition through the characteristic chlorine isotopic pattern. Finally, ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the proton and carbon framework, confirming the precise substitution pattern on the pyridine ring. This comprehensive guide provides the foundational data and protocols necessary for researchers to confidently identify and utilize this important chemical intermediate.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118424, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7522, Pyridine-2-carbonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 818260, 2-Amino-5-cyanopyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloropyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-CYANOPYRIDIN-N-OXIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7977, 2-Chloropyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

-

SciELO. (2024, November 13). Article. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

ResearchGate. (n.d.). A view of this compound, (II), with the atom-numbering scheme. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

Hoff, G. R., & Stang, P. J. (2010). NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2174–2176. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. This compound | C6H3ClN2 | CID 118424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]

- 5. 2-Cyanopyridine(100-70-9) 13C NMR spectrum [chemicalbook.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. scielo.br [scielo.br]

Crystal structure and molecular geometry of 6-Chloropyridine-2-carbonitrile

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 6-Chloropyridine-2-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of pharmaceutical and agrochemical compounds.[1] A profound understanding of its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and solid-state properties, which are fundamental to drug design and materials science. This guide provides a detailed analysis of the molecular geometry and crystal structure of this compound, elucidated by single-crystal X-ray diffraction. We will explore the intramolecular bond parameters, the planarity of the molecule, and the supramolecular architecture governed by a combination of hydrogen bonding and π-stacking interactions. Methodologies for structural determination and characterization are also detailed to provide a comprehensive framework for researchers.

Molecular Geometry and Conformation

The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom at the C6 position and a nitrile group at the C2 position. The molecule is fundamentally planar, a characteristic feature of aromatic systems.

Planarity

Single-crystal X-ray diffraction data reveals that the molecule is nearly perfectly planar. The root-mean-square (r.m.s.) deviation from the mean plane of all non-hydrogen atoms is a mere 0.0161 Å.[1] This planarity is critical for facilitating the intermolecular interactions that define the crystal packing, particularly π-stacking.

Bond Lengths and Angles

The intramolecular distances and angles conform to established values for substituted pyridine derivatives. The heterocyclic ring exhibits a slight wedge shape, a common feature resulting from the shorter C-N bonds compared to the C-C bonds within the aromatic ring.[1] Key structural parameters are summarized below.

Table 1: Selected Bond Lengths for this compound

| Bond | Length (Å) | Source |

| C1-N2 (Nitrile C≡N) | 1.138 (2) | [1][2] |

| C6-N1 (Pyridine) | 1.322 (1) | [1][2] |

| C2-N1 (Pyridine) | 1.349 (1) | [1][2] |

| Average Ring C-C | 1.391 (5) | [2] |

Note: Atom numbering corresponds to the published crystallographic data.

The nitrile C≡N bond length of 1.138 (2) Å is consistent with that observed in related cyanopyridine compounds.[1] The C-N bond lengths within the pyridine ring, 1.322 (1) Å and 1.349 (1) Å, are shorter than the average C-C bond length of 1.391 (5) Å, which is typical for nitrogen-containing heterocycles.[2]

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 6-Chloropyridine-2-carbonitrile

This guide provides an in-depth technical overview of the solubility and stability of 6-Chloropyridine-2-carbonitrile (IUPAC name: this compound), a key intermediate in the pharmaceutical and agrochemical industries.[1] Given the limited availability of comprehensive quantitative data in public literature for this specific compound, this document synthesizes information from analogous structures and outlines standardized experimental protocols to empower researchers, scientists, and drug development professionals in their work.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for its handling, processing, and formulation.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClN₂ | [1][2] |

| Molecular Weight | 138.55 g/mol | [1] |

| Appearance | Solid (predicted) | [2] |

| Melting Point | 87 °C | [2] |

| Boiling Point | 288.6 °C (at 1.01325 bar) | [2] |

| Density | 1307.87 kg/m ³ (at 25 °C, 1.01325 bar) | [2] |

| CAS Number | 33252-29-8 | [1][2] |

Solubility Profile: An Investigation into Solvent Compatibility

Quantitative solubility data for this compound is not extensively documented. However, by examining structurally similar compounds, such as other cyanopyridine isomers, we can infer its likely solubility characteristics. Cyanopyridines generally exhibit good solubility in polar organic solvents and limited solubility in water.[3][4] The solubility of these compounds is also temperature-dependent, typically increasing with a rise in temperature.[4][5]

Expected Solubility in Organic Solvents

Based on the behavior of related compounds like 3-cyanopyridine and 4-cyanopyridine, this compound is expected to be soluble in a range of common organic solvents.[3][5][6] These include, but are not limited to:

-

Alcohols (e.g., methanol, ethanol, n-propanol)

-

Ketones (e.g., acetone)

-

Ethers (e.g., diethyl ether)

-

Esters (e.g., ethyl acetate)

-

Halogenated solvents (e.g., dichloromethane)

-

Aprotic polar solvents (e.g., acetonitrile, dimethyl sulfoxide)

The presence of the polar nitrile group and the pyridine nitrogen atom suggests strong interactions with polar solvents.

Aqueous Solubility

The aqueous solubility of this compound is anticipated to be limited.[4] For instance, 4-cyanopyridine has a low solubility in pure water.[5] The introduction of a chlorine atom may further decrease water solubility due to its hydrophobic nature.

Experimental Protocol for Determining Solubility

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following isothermal dissolution method is recommended.[5]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at various temperatures.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatic shaker or water bath with temperature control (±0.1 °C)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Agitate the vials for a sufficient time to reach equilibrium (preliminary studies should determine the required time, typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to the experimental temperature.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent.[7]

-

Weigh the vial containing the dried residue. The mass of the dissolved solute can then be determined.

-

-

Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to fall within the concentration range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

-

-

Data Calculation:

-

Calculate the solubility in terms of mass per volume (e.g., g/L) or mole fraction.

-

Repeat the experiment at different temperatures to generate a solubility curve.

-

Diagram of the Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability Profile: Assessing Degradation Pathways

The stability of this compound is a critical parameter for its storage, handling, and application. Potential degradation pathways include hydrolysis, thermal decomposition, and photodecomposition.

Hydrolytic Stability

The nitrile group in cyanopyridines can undergo hydrolysis, typically in the presence of acid or base, to form a carboxamide and subsequently a carboxylic acid. Studies on the hydrolysis of cyanopyridine isomers in high-temperature water have shown that this is a significant degradation pathway.[8][9] It is therefore reasonable to assume that this compound will be susceptible to hydrolysis, particularly under non-neutral pH conditions. The rate of hydrolysis is expected to increase with temperature.

Thermal Stability

While specific data for this compound is lacking, the thermal decomposition of related compounds provides some insights. For instance, the thermal decomposition of chlorpyrifos, which contains a trichlorinated pyridine ring, begins at temperatures between 550 and 650 °C.[10] The decomposition of polyacrylonitrile involves the degradation of the nitrile groups.[11] It is likely that at elevated temperatures, this compound will decompose, potentially leading to the formation of various nitrogen- and chlorine-containing compounds.

Photostability

Exposure to light, particularly UV radiation, can induce photochemical reactions. A study on the photodegradation of 2-chloropyridine identified 2-pyridinecarbonitrile as a cytotoxic intermediate product.[12] This suggests that the pyridine ring and the nitrile group in this compound may be susceptible to photodegradation.

Experimental Protocol for Assessing Stability

A comprehensive stability study should evaluate the impact of temperature, pH, and light on the integrity of this compound.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound (high purity)

-

Buffers of various pH values (e.g., pH 4, 7, 9)

-

High-purity water and organic solvents

-

Temperature-controlled ovens

-

Photostability chamber with controlled light and temperature

-

HPLC system with a stability-indicating method (a method capable of separating the parent compound from its degradation products)

Procedure:

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis:

-

Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water or buffer) conditions.

-

Store the solutions at a specified temperature (e.g., 60 °C) and withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

-

Thermal Degradation:

-

Store solid this compound and a solution of the compound in a suitable solvent in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

-

Collect samples at various time points.

-

-

Photodegradation:

-

Expose a solution of this compound to a controlled light source (e.g., ICH-compliant photostability chamber) for a specified duration.

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Collect samples at various time points.

-

-

-

Sample Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method.

-

Quantify the amount of remaining this compound and any degradation products formed.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each condition.

-

Determine the degradation rate constant and half-life under each stress condition.

-

Diagram of the Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Conclusion

While direct, quantitative data on the solubility and stability of this compound is sparse, a comprehensive understanding can be built upon the behavior of analogous compounds and through rigorous experimental investigation. This guide provides a framework for researchers to both estimate the properties of this important chemical intermediate and to generate the precise data necessary for process optimization, formulation development, and ensuring product quality and safety. The provided experimental protocols are designed to be robust and adaptable, forming a solid foundation for in-depth characterization.

References

-

The Chemistry of 3-Cyanopyridine: Properties and Applications in Industrial Processes. (URL: [Link])

-

PubChem. 3-Cyanopyridine. (URL: [Link])

-

Solubility of Things. 3-Cyanopyridine. (URL: [Link])

-

Journal of Chemical & Engineering Data. Solubility and Molecular Interactions of 4-Cyanopyridine in Aqueous Blends at Temperatures from 278.15 to 318.15 K. (URL: [Link])

-

Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis: The Versatility of 3-Cyanopyridine. (URL: [Link])

-

Alchemist Chemical. 3-Cyanopyridine Manufacturer & Supplier in China | Properties, Applications & Safety Data. (URL: [Link])

-

ResearchGate. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. (URL: [Link])

-

Chemistry – A European Journal. Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. (URL: [Link])

-

Wikipedia. Hydrazine. (URL: [Link])

-

PubMed. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. (URL: [Link])

-

Organic Chemistry Research. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. (URL: [Link])

-

PubChem. Pyridine-2-carbonitrile. (URL: [Link])

-

Chemcasts. Thermophysical Properties of 6-Chloro-2-pyridinecarbonitrile. (URL: [Link])

-

ResearchGate. A view of this compound, (II), with the atom-numbering scheme. Displacement ellipsoids are shown at the 50% probability level. (URL: [Link])

-

PubChem. This compound. (URL: [Link])

-

Industrial & Engineering Chemistry Research. Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (URL: [Link])

-

ResearchGate. Hydrolysis kinetics for 2-chloropyridine in supercritical water. (URL: [Link])

-

Exploring 6-Chloropyridine-3-Carbonitrile: Properties, Applications, and Suppliers in China. (URL: [Link])

-

ResearchGate. Solubility and Molecular Interactions of 4-Cyanopyridine in Aqueous Blends at Temperatures from 278.15 to 318.15 K. (URL: [Link])

-

ResearchGate. Thermal Decomposition of Chloropicrin. (URL: [Link])

-

Environmental Science: Processes & Impacts. Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. (URL: [Link])

-

ResearchGate. Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. (URL: [Link])

-

ResearchGate. Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. (URL: [Link])

-

NRC Publications Archive. Thermal decomposition products of polyacrylonitrile. (URL: [Link])

Sources

- 1. This compound | C6H3ClN2 | CID 118424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem-casts.com [chem-casts.com]

- 3. nbinno.com [nbinno.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 11. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 12. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Safe Handling of 6-Chloropyridine-2-carbonitrile

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the hazards and necessary safety precautions for handling 6-Chloropyridine-2-carbonitrile (CAS No. 33252-29-8). The information herein is synthesized from authoritative safety data sheets and toxicological sources to ensure the highest level of scientific integrity and promote a culture of safety in the laboratory.

Introduction: Understanding the Compound

This compound is a halogenated pyridine derivative, a class of compounds widely utilized as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring both a chloro and a nitrile group on a pyridine ring, imparts specific reactivity that is valuable for building more complex molecules. However, these same functional groups are responsible for its significant health hazards, necessitating strict adherence to safety protocols. Mismanagement of this compound can lead to severe health consequences, making a thorough understanding of its properties and risks paramount for all personnel.

Hazard Identification and Analysis

A comprehensive analysis of safety data reveals that this compound is a multi-hazard substance. The primary dangers are its acute toxicity upon exposure through multiple routes and its potential for severe irritation.[2][3]

GHS Classification and Toxicological Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and standardized summary of the compound's dangers.[4] It is crucial to recognize and understand these classifications before any handling occurs.

| Hazard Class | Category | Hazard Statement | Key Insight |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic / Harmful if swallowed | Ingestion can lead to significant systemic toxicity. The nitrile group can exhibit toxicity similar to cyanide poisoning.[2][3][5] |

| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic / Harmful in contact with skin | The compound can be absorbed through the skin, leading to systemic effects. This underscores the critical need for appropriate gloves and lab coats.[2][3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Inhalation of the dust or aerosolized particles can cause systemic harm and respiratory distress.[2] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Direct contact poses a high risk of irreversible damage to the eyes, necessitating robust eye protection.[2][3] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Prolonged or repeated contact can lead to significant skin irritation.[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation can irritate the respiratory tract, leading to coughing and discomfort.[2][3] |

This table summarizes data from multiple sources.[2][3][6]

The presence of the nitrile functional group is a key toxicological concern. Nitriles can be metabolized to release cyanide ions, which interfere with cellular respiration. Symptoms of nitrile poisoning are similar to those of hydrogen cyanide and can include headache, dizziness, and respiratory distress.[5]

Proactive Risk Mitigation: The Hierarchy of Controls

To ensure personnel safety, a systematic approach to risk management must be implemented. The "Hierarchy of Controls" is a foundational principle in occupational safety that prioritizes the most effective and reliable control measures.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

1. Elimination/Substitution: For many research applications, eliminating or substituting this compound is not feasible due to its specific chemical properties. However, this should always be the first consideration.

2. Engineering Controls: This is the most critical layer of protection. All work with this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or fumes.[1][7] Eyewash stations and safety showers must be readily accessible.[8]

3. Administrative Controls: Strict protocols and designated work areas are mandatory. All personnel must receive documented training on the specific hazards and safe handling procedures for this compound before beginning work. Do not eat, drink, or smoke in areas where the chemical is handled.[2][6]

4. Personal Protective Equipment (PPE): PPE is the final barrier of defense and must not be relied upon as the primary safety measure.

- Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][6]

- Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not suitable.[1] Always inspect gloves for tears or holes before use and wash hands thoroughly after removing them.[5]

- Body Protection: A fully buttoned, chemical-resistant lab coat must be worn.[1]

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to detailed SOPs is crucial for minimizing exposure risk.

SOP: Weighing Solid this compound

Objective: To accurately weigh the solid compound while preventing the generation and inhalation of airborne dust.

Methodology:

-

Preparation:

-

Ensure the designated chemical fume hood is on and functioning correctly.

-

Don all required PPE (goggles, face shield, nitrile gloves, lab coat).

-

Decontaminate the work surface within the fume hood.

-

Place an analytical balance inside the fume hood or use a ventilated balance safety enclosure.

-

-

Procedure:

-

Carefully open the stock container inside the fume hood. Avoid any abrupt movements that could generate dust.

-

Use a clean spatula to transfer the approximate required amount of solid to a pre-tared weighing vessel.

-

Keep the stock container as far back in the hood as practical during the transfer.

-

Securely close the stock container immediately after dispensing.

-

Record the precise weight.

-

-

Cleanup:

-

Carefully clean the spatula with a solvent-moistened wipe (e.g., 70% ethanol), ensuring the wipe is disposed of as hazardous waste.

-

Wipe down the balance and surrounding surfaces within the fume hood.

-

Dispose of all contaminated materials (weighing paper, wipes) in a designated, sealed hazardous waste container.[2]

-

SOP: Storage and Waste Disposal

-

Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It should be stored away from incompatible materials such as strong oxidizing agents.[9] Keep containers in a locked cabinet or an area accessible only to authorized personnel.

-

Waste Disposal: All waste contaminated with this compound, including empty containers, weighing paper, and used PPE, must be treated as hazardous waste.[2] Collect waste in a clearly labeled, sealed container and dispose of it through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[6]

Emergency Response Procedures

Rapid and correct response to an emergency is critical to mitigating harm.

Caption: Immediate actions for different exposure routes.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention without delay.[2][10]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]

-

Inhalation: Move the affected person to fresh air immediately. If the person is not breathing, trained personnel should perform artificial respiration. Seek immediate medical attention.[2][9]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][10]

-

Spills: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[2] Sweep up the material, place it in a sealed container, and label it for hazardous waste disposal. Do not allow the material to enter drains.[2]

Conclusion

This compound is an indispensable reagent in modern chemical synthesis, but its utility is matched by its significant toxicity. A thorough understanding of its hazards, coupled with the disciplined implementation of a multi-layered safety strategy rooted in the hierarchy of controls, is non-negotiable. By integrating these principles and protocols into all laboratory workflows, researchers can mitigate the risks and ensure a safe environment for scientific advancement.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118424, this compound. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

-

University of Washington. (n.d.). Pyridine Hazard Assessment. Retrieved from [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

PENTA. (2024, November 26). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

ChemSafetyPRO. (2016, January 27). GHS Classification List. Retrieved from [Link]

Sources

- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. This compound | C6H3ClN2 | CID 118424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. echemi.com [echemi.com]

- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.fi [fishersci.fi]

An In-Depth Technical Guide to the Synthesis of 6-Chloropyridine-2-carbonitrile: Discovery, History, and Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Chloropyridine-2-carbonitrile

This compound is a pivotal heterocyclic building block in the landscape of modern organic synthesis. Its unique structural arrangement, featuring a chlorine atom and a nitrile group at positions that allow for differential reactivity, has made it an invaluable intermediate in the development of a wide array of pharmaceuticals and agrochemicals. The strategic placement of these functional groups enables sequential and regioselective modifications, providing a versatile scaffold for the construction of complex molecular architectures. This guide offers an in-depth exploration of the discovery, historical evolution, and current state-of-the-art methodologies for the synthesis of this crucial compound.

Historical Perspectives: The Dawn of Pyridine Functionalization

The journey to the efficient synthesis of this compound is intrinsically linked to the broader history of pyridine chemistry and the development of fundamental organic reactions. While a definitive first synthesis of this specific molecule is not readily apparent in early literature, its creation is the culmination of several key discoveries in the late 19th and early 20th centuries.

The Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884, stands as a cornerstone in the functionalization of aromatic rings.[1][2] This reaction, which initially demonstrated the conversion of aryl diazonium salts to aryl halides, was later extended to include the introduction of the cyano group.[1] This provided a conceptual pathway for the synthesis of cyanopyridines from their corresponding amino precursors.

Another classical method, the Rosenmund-von Braun reaction , which emerged from the work of Karl Wilhelm Rosenmund, Erich Struck, Julius von Braun, and Alfred Pongratz in the early 20th century, offered a direct route to aryl nitriles from aryl halides using copper(I) cyanide.[3][4][5] This reaction, though often requiring harsh conditions, laid the groundwork for direct cyanation strategies on halogenated pyridine rings.

The direct chlorination of pyridine, a process that yields a mixture of chloropyridines including the key precursor 2,6-dichloropyridine, also has a long history, with various methods being developed to control the regioselectivity and extent of chlorination.[6]

These foundational reactions set the stage for the targeted synthesis of specifically substituted pyridines like this compound as the demand for complex heterocyclic compounds grew throughout the 20th century.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound is primarily achieved through three major strategic approaches, each with its own set of advantages and limitations. The choice of method often depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex derivatives.

Nucleophilic Substitution: The Direct Cyanation of 2,6-Dichloropyridine

This is arguably the most direct and historically significant industrial method for the preparation of this compound. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a cyanide salt displaces one of the chlorine atoms on the 2,6-dichloropyridine ring.

Reaction Scheme:

Sources

Unlocking New Frontiers: A Technical Guide to Potential Research Areas for 6-Chloropyridine-2-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-chloropyridine-2-carbonitrile scaffold is a privileged starting material in synthetic and medicinal chemistry, offering a unique combination of reactive sites for molecular elaboration. Its strategic placement of a reactive chlorine atom and a versatile nitrile group on the pyridine ring provides a robust platform for the synthesis of diverse heterocyclic compounds with significant therapeutic and material science potential. This in-depth technical guide moves beyond established applications to illuminate promising, yet underexplored, research avenues for its derivatives. By dissecting the core reactivity and leveraging structure-activity relationship (SAR) insights from analogous structures, we present a forward-looking perspective on novel research directions. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to innovate at the cutting edge of pyridine chemistry.

Core Chemistry and Synthetic Versatility

This compound (1) possesses two primary reactive handles: the electrophilic carbon at the 6-position, susceptible to nucleophilic aromatic substitution (SNAr), and the nitrile group, which can undergo a variety of transformations. The chlorine atom, activated by the electron-withdrawing nitrile and the ring nitrogen, is readily displaced by a wide range of nucleophiles. The nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions to generate diverse functionalities.

Synthesis of the parent compound can be achieved through methods such as the vapor-phase chlorination of 2-cyanopyridine or the cyanation of 2-chloropyridine N-oxide hydrochloride with sodium cyanide.[1] The crystal structure of this compound reveals intermolecular π-stacking and C—H⋯N interactions, which can influence its solid-state properties and reactivity.[1][2]

Potential Research Area 1: Novel Kinase Inhibitors through Bioisosteric Replacement and Scaffolding

The pyridine core is a well-established scaffold for kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket.[3] While derivatives of related structures like 6-chloropyridin-3-amine have been explored as kinase inhibitors, the potential of the 2-carbonitrile isomer remains significantly untapped.[3][4]

Proposed Research Thrust: Design of Novel Hinge-Binding Fragments

The nitrile group offers a unique opportunity for bioisosteric replacement of more common hinge-binding motifs. Research in this area could focus on the conversion of the nitrile to functionalities such as amidines, tetrazoles, or oxadiazoles, which are known to participate in hydrogen bonding interactions within kinase active sites.

Experimental Workflow: Synthesis and Screening of Novel Kinase Inhibitors

A proposed synthetic workflow is outlined below:

Figure 1. Proposed workflow for the development of novel kinase inhibitors.

Step-by-Step Protocol:

-

Nucleophilic Aromatic Substitution: React this compound with a library of primary and secondary amines under standard SNAr conditions (e.g., DIPEA, DMSO, heat) to generate a diverse set of 6-amino-pyridine-2-carbonitrile derivatives.

-

Nitrile Transformation: Convert the nitrile group of the resulting compounds into various bioisosteres. For example, treatment with sodium azide and a Lewis acid (e.g., ZnCl2) can yield the corresponding tetrazole.

-

Kinase Profiling: Screen the synthesized library against a panel of commercially available kinases to identify initial hits.

-

SAR Analysis and Lead Optimization: Based on the screening results, perform systematic structural modifications to improve potency and selectivity. This could involve varying the amine substituent and exploring other nitrile-derived functionalities.[5][6]

Potential Research Area 2: Development of Novel Antimicrobial and Antiproliferative Agents

Existing research has demonstrated that derivatives of 2-chloropyridine exhibit antimicrobial and antiproliferative activities.[7][8][9] However, the chemical space around this compound in this context is not extensively explored.

Proposed Research Thrust: Synthesis of Fused Heterocyclic Systems

The juxtaposition of the chloro and nitrile groups allows for the construction of fused heterocyclic systems with potential biological activity. For example, reaction with hydrazines could lead to the formation of pyrazolo[3,4-b]pyridines, a scaffold known for its diverse pharmacological properties.

Experimental Workflow: Synthesis and Biological Evaluation of Fused Pyridine Derivatives

Figure 2. Workflow for the synthesis and evaluation of fused pyridine derivatives.

Step-by-Step Protocol:

-

Hydrazinolysis: React this compound with hydrazine hydrate in a suitable solvent like ethanol under reflux.[9]

-

Cyclization: The initial product can undergo intramolecular cyclization to form the 3-amino-1H-pyrazolo[3,4-b]pyridine core.

-

Further Derivatization: The amino group of the pyrazolopyridine can be further functionalized to generate a library of compounds.

-

Biological Screening: Evaluate the synthesized compounds for their antimicrobial activity against a panel of pathogenic bacteria and fungi, and for their antiproliferative activity against various cancer cell lines.[7][8]

-

Mechanism of Action Studies: For the most active compounds, investigate their mechanism of action to identify their molecular targets.

Potential Research Area 3: Exploration in Materials Science

The rigid, planar structure of the pyridine ring, combined with the potential for π-stacking and the presence of heteroatoms, makes pyridine derivatives attractive candidates for applications in materials science, such as organic electronics. The specific substitution pattern of this compound offers opportunities for creating novel organic materials with interesting photophysical and electronic properties.

Proposed Research Thrust: Synthesis of Novel Organic Emitters and Sensors

The chloro and nitrile groups can be strategically modified to tune the electronic properties of the molecule. For example, Suzuki or Stille coupling at the 6-position with aromatic boronic acids or stannanes can extend the π-conjugated system, potentially leading to materials with interesting emissive properties. The nitrile group can also act as a coordination site for metal ions, suggesting applications in chemosensors.

Experimental Workflow: Synthesis and Characterization of Novel Organic Materials

Figure 3. Workflow for the development of novel organic materials.

Step-by-Step Protocol:

-

Cross-Coupling Reactions: Perform palladium-catalyzed cross-coupling reactions on this compound with a variety of aryl boronic acids or organostannanes.

-

Purification and Characterization: Purify the resulting compounds using techniques such as column chromatography and recrystallization. Characterize their structures using NMR, mass spectrometry, and single-crystal X-ray diffraction.

-

Photophysical and Electrochemical Studies: Investigate the absorption and emission properties of the new materials using UV-Vis and fluorescence spectroscopy. Determine their HOMO and LUMO energy levels using cyclic voltammetry.

-

Application-Specific Testing: For potential OLED applications, fabricate and test thin-film devices. For sensing applications, investigate the changes in their photophysical properties upon addition of various analytes.

Conclusion

This compound is a versatile and underexplored building block with significant potential for the development of novel compounds in medicinal chemistry and materials science. The strategic research directions outlined in this guide—focusing on novel kinase inhibitors, antimicrobial and antiproliferative agents, and functional organic materials—provide a roadmap for future investigations. By leveraging the unique reactivity of this scaffold and employing rational design principles, researchers can unlock new frontiers in chemical synthesis and discover innovative solutions to pressing challenges in human health and technology.

References

-

Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2025). ResearchGate. [Link]

-

Montgomery, M. J., O'Connor, T. J., & Tanski, J. M. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and this compound exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Acta Crystallographica Section E: Crystallographic Communications, 71(7), 852–856. [Link]

-

A view of this compound, (II), with the atom-numbering scheme. Displacement ellipsoids are shown at the 50% probability level. (n.d.). ResearchGate. [Link]

-

Ahmad, O. K., Medley, J. W., Coste, A., & Movassaghi, M. (2010). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 87, 1-15. [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2018). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Molecules, 23(10), 2636. [Link]

-

This compound. (n.d.). GSRS. Retrieved from [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC, 2020(7), 1-13. [Link]

-